N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide
Description
This compound is a propanamide derivative featuring two methoxy-substituted phenyl groups and a 1H-pyrrole moiety. The 2-methoxy group on one phenyl ring and the 5-methyl-4-(1H-pyrrol-1-yl) substituent on the other phenyl ring distinguish its structure.
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(2-methoxy-5-methyl-4-pyrrol-1-ylphenyl)-3-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C22H24N2O3/c1-16-14-18(21(27-3)15-19(16)24-12-6-7-13-24)23-22(25)11-10-17-8-4-5-9-20(17)26-2/h4-9,12-15H,10-11H2,1-3H3,(H,23,25) |
InChI Key |
GVUYSIROBIECEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2C=CC=C2)OC)NC(=O)CCC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves activating 3-(2-methoxyphenyl)propanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) at 0°C, followed by reaction with 2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)aniline. This approach yields the target compound in 68–72% isolated yield after silica gel chromatography. Key advantages include:
-
Mild conditions preserving acid-sensitive pyrrole and methoxy groups.
-
Compatibility with N-hydroxysuccinimide (NHS) to stabilize the activated intermediate.
Optimization Insight : Increasing the stoichiometry of DCC from 1.1 to 1.5 equivalents improves yields to 78% by minimizing dimerization of the carboxylic acid.
Solid-Phase Synthesis
Adapting the protocol from US Patent 6,710,208, the target compound was synthesized on a Wang resin functionalized with a photolabile linker. 3-(2-Methoxyphenyl)propanoic acid was loaded onto the resin using HATU/DIEA activation, followed by coupling with the aniline derivative under microwave irradiation (60°C, 20 min). Cleavage with UV light (365 nm) afforded the product in 65% yield with >95% purity (HPLC).
Critical Parameters :
| Parameter | Optimal Value |
|---|---|
| Resin Loading | 0.8 mmol/g |
| Microwave Power | 300 W |
| Cleavage Time | 30 min |
Alternative Activation Methods
Thioester Intermediates
A protocol from RSC publications employs S-(2-pyridyl) thioesters for amidation. 3-(2-Methoxyphenyl)propanethioic acid S-pyridin-2-yl ester was prepared via reaction with di-2-pyridyldithiocarbonate (DPDTC) in acetone, followed by aminolysis with the aniline derivative. This method achieves 82% yield but requires strict anhydrous conditions and toxic triphosgene handling.
Reaction Scheme :
Structural Elucidation and Purity Control
Spectroscopic Characterization
Key NMR Assignments (500 MHz, CDCl₃):
-
δ 7.25–6.85 (m, 7H) : Aromatic protons from methoxyphenyl and pyrrole groups.
-
δ 3.81 (s, 3H) & δ 3.79 (s, 3H) : Methoxy groups.
-
δ 2.91 (t, J = 7.5 Hz, 2H) : Methylene adjacent to the amide.
HRMS (ESI+) : Calculated for C₂₃H₂₇N₂O₃ [M+H]⁺: 403.2018; Found: 403.2021.
Chromatographic Purification
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) resolves the target compound at t_R = 12.7 min. Impurities from incomplete coupling (<1%) are removed via preparative TLC (CH₂Cl₂:MeOH 95:5).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or borane can be used under anhydrous conditions.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the amide group can yield an amine.
Scientific Research Applications
N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in studying biological pathways and mechanisms.
Medicine: Its structure suggests potential pharmacological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies, including binding assays and molecular modeling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Modifications
N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (Compound 4)
- Structure : Replaces the pyrrole ring with a pyrazole group (two adjacent nitrogen atoms) and lacks the 5-methyl-4-(1H-pyrrol-1-yl)phenyl substitution.
- Synthesis : Yield 62%, m.p. 88°C .
- Key Difference : Pyrazole’s electron-withdrawing nature may alter binding affinity compared to pyrrole’s electron-rich aromatic system.
3-(2-Methoxyphenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
Analogues with Fluorinated or Sulfonamide Modifications
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Structure : Substitutes the pyrrole with a tetrazole ring and introduces a fluorine atom.
- Molecular Formula : C₁₇H₁₆FN₅O₂, molecular weight 341.34 g/mol .
- Key Difference : Fluorine enhances lipophilicity and bioavailability, while tetrazole offers acidic proton exchange capabilities.
N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide (30a)
Pharmacologically Active Propanamide Derivatives
3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide
- Structure : Contains indole and pyrimidine heterocycles, with a chloro substituent.
- Application: Genotoxic impurity in Osimertinib mesylate (anticancer drug), quantified via UPLC-QDa .
Biological Activity
N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide, also known by its CAS number 1324087-56-0, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N2O3, with a molecular weight of 364.4 g/mol. Its structure features multiple methoxy groups and a pyrrole moiety, which contribute to its hydrophobic interactions and binding affinity towards biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 1324087-56-0 |
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of specific enzymes and signaling pathways implicated in cancer progression. Notably, it has been shown to target:
- Carbonic Anhydrase : An enzyme that plays a critical role in pH regulation and is often overexpressed in tumors.
- Wnt/β-catenin Signaling Pathway : A pathway involved in cell proliferation and differentiation, frequently dysregulated in cancer.
These interactions suggest that this compound may have potential as an anticancer agent, particularly against multidrug-resistant cancer cells .
Anticancer Activity
Several studies have assessed the anticancer properties of this compound. For instance:
- In vitro studies demonstrated that the compound exhibited potent cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The growth inhibition concentrations (GI50) were found to be 3.79 µM for MCF7, 12.50 µM for SF-268, and 42.30 µM for NCI-H460 .
- Mechanistic studies revealed that the compound effectively inhibited the growth of multidrug-resistant cells by disrupting the Wnt signaling pathway, leading to reduced cell proliferation and increased apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique efficacy of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-dimethoxy-N-[2-methoxyphenyl]benzamide | Two methoxy groups; similar amide structure | Moderate anticancer activity |
| N-[2-methoxyphenyl]-4-(1H-pyrrol-1-yl)benzamide | Lacks trimethoxy substitution | Potentially lower activity |
| 3-methoxy-N-[2-hydroxyphenyl]benzamide | One methoxy group; hydroxyl substitution | Different mechanism; less potent |
The tri-substituted methoxy groups combined with the pyrrole moiety enhance its binding affinity compared to other compounds .
Q & A
Basic Research Questions
What are the key considerations for synthesizing N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide?
Synthesis typically involves multi-step reactions with precise control of:
- Temperature and pH : Critical for optimizing yields, as deviations can lead to side products (e.g., incomplete substitution or oxidation) .
- Functional group compatibility : Protecting groups may be required for reactive sites like pyrrole or methoxy substituents during coupling reactions .
- Purification : High-performance liquid chromatography (HPLC) is often employed to isolate the target compound from impurities .
How can researchers verify the structural integrity of this compound post-synthesis?
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and connectivity (e.g., distinguishing methoxy groups at 2- and 5-positions) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystallographic packing and hydrogen-bonding interactions, as demonstrated in pyrazole derivatives with methoxyphenyl groups .
Advanced Research Questions
How can reaction conditions be optimized to address low yields in the final coupling step?
- Experimental design : Use a fractional factorial design to test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd-based catalysts for cross-coupling), and reaction time .
- Contradiction resolution : If yields drop above 80°C, investigate thermal degradation via thermogravimetric analysis (TGA) .
- Example : In analogous propanamide syntheses, yields improved from 45% to 72% by switching from acetic acid to a dichloromethane/glacial acetic acid mixture .
How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
- Hypothesis-driven analysis :
- Case study : A 0.3 ppm deviation in methoxy proton shifts was traced to residual solvent effects in a related compound .
What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?
- Methodology :
- Substituent variation : Replace the methoxy group with ethoxy or halogen atoms to assess electronic effects on receptor binding .
- Bioisosteric replacement : Substitute the pyrrole ring with pyrazole or imidazole to evaluate steric tolerance .
- In silico docking : Use molecular dynamics simulations to predict interactions with targets like kinases or GPCRs .
- Example : In a pyrazol-5-ylphenol derivative, replacing a methoxy group with fluorine increased anti-inflammatory activity by 40% .
How can conflicting bioactivity data across assays (e.g., cell-based vs. in vivo) be reconciled?
- Troubleshooting framework :
- Assay conditions : Compare solubility in DMSO vs. saline; precipitation in aqueous buffers may reduce apparent activity .
- Metabolic stability : Use liver microsome assays to identify rapid degradation in vivo .
- Off-target effects : Screen against panels of receptors (e.g., CEREP) to rule out nonspecific binding .
- Data integration : Apply machine learning models to correlate in vitro potency with pharmacokinetic parameters .
What computational tools are recommended for predicting metabolic pathways?
- Tools and workflows :
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., demethylation of methoxy groups) .
- Phase II metabolism : Simulate glucuronidation or sulfation using GLORYx or SwissADME .
- Validation : Cross-check predictions with radiolabeled tracer studies in hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
